Home > Products > Screening Compounds P114712 > 4-(5-methylpyridin-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidin-4-ol
4-(5-methylpyridin-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidin-4-ol -

4-(5-methylpyridin-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidin-4-ol

Catalog Number: EVT-5602912
CAS Number:
Molecular Formula: C22H24N4O2
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

Compound Description: This compound is a crystalline form of a molecule investigated for its pharmaceutical properties. While the specific therapeutic area is not explicitly mentioned, the patent suggests its potential use in a "pharmaceutical composition" and highlights its applicability in treating "cancer or other proliferative diseases." []

Relevance: This compound shares a structural resemblance to 4-(5-methylpyridin-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidin-4-ol. Both molecules contain a pyrazole ring and a substituted pyridine ring. Notably, the pyrrolidine-2-carboxamide moiety in this compound is analogous to the piperidine-4-ol group in the target compound, suggesting potential similarities in their binding affinities or pharmacological profiles. []

N-[(3Z)-2-Oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide (Hesperadine)

Compound Description: Hesperadine is a known Aurora kinase inhibitor. [] Aurora kinases are crucial regulators of cell division, and their overexpression is implicated in various cancers. Hesperadine's ability to inhibit these kinases underscores its potential as an anti-cancer agent. []

Relevance: Although structurally distinct from 4-(5-methylpyridin-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidin-4-ol at first glance, Hesperadine offers valuable insights into structural motifs associated with kinase inhibition. The piperidine ring within Hesperadine's structure is noteworthy, as it mirrors the piperidine-4-ol moiety found in the target compound. This shared feature suggests a potential common binding site or mechanism of action, particularly considering the target compound's potential involvement in kinase pathways. []

N-(2-Chlorophenyl)-4-[[2-[[4-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]phenyl]amino]-5-fluoro-4-pyrimidinyl]amino]-benzamide (TC-S7010)

Compound Description: TC-S7010 is another potent Aurora kinase inhibitor. [] Its identification as a potential anti-cancer therapeutic highlights the significance of developing compounds targeting these kinases. []

Relevance: Despite the absence of directly overlapping scaffolds with 4-(5-methylpyridin-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidin-4-ol, TC-S7010 presents intriguing structural features. The presence of a piperazine ring in TC-S7010 is particularly interesting. While structurally similar to the piperidine-4-ol group in the target compound, the distinct properties of piperazine, such as its conformational flexibility and basicity, might contribute to different binding modes or pharmacological activities. Analyzing these subtle variations is crucial for understanding structure-activity relationships. []

Properties

Product Name

4-(5-methylpyridin-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidin-4-ol

IUPAC Name

[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C22H24N4O2/c1-17-6-7-20(23-15-17)22(28)8-12-25(13-9-22)21(27)19-5-2-4-18(14-19)16-26-11-3-10-24-26/h2-7,10-11,14-15,28H,8-9,12-13,16H2,1H3

InChI Key

MMNNZWDOGCIUBC-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4)O

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.